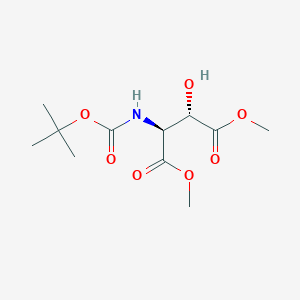
3-(2-甲基-6-硝基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-6-nitrophenyl)propanoic acid is an organic compound with a molecular structure that includes a nitro group, a methyl group, and a propanoic acid moiety attached to a benzene ring
科学研究应用
3-(2-Methyl-6-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 3-(2-Methyl-6-nitrophenyl)propanoic acid may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a variety of biological effects . More research is needed to elucidate the exact interactions and resulting changes caused by this compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
A related compound, 3-(2-nitrophenyl) propionic acid-paclitaxel, has been shown to induce immunogenic cell death (icd) of certain cancer cells, reactivating the antitumor immunity via recruitment of infiltrating t cells and secretion of pro-inflammatory cytokines . This suggests that 3-(2-Methyl-6-nitrophenyl)propanoic acid may have similar effects, but more research is needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methyl-6-nitrophenyl)propanoic acid may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications.
化学反应分析
Types of Reactions
3-(2-Methyl-6-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonic acids.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(2-Methyl-6-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(2-Carboxy-6-nitrophenyl)propanoic acid.
相似化合物的比较
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(2-Methylphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
3-(2-Methyl-6-aminophenyl)propanoic acid:
Uniqueness
3-(2-Methyl-6-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(2-methyl-6-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIKOINVFEWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(cyanomethyl)-2-{[(oxan-2-yl)methyl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B2399234.png)
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399236.png)
![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2399243.png)




![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)



![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)
